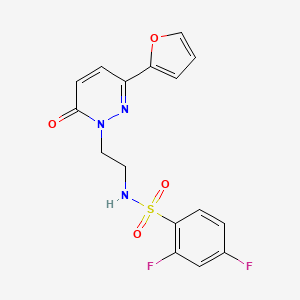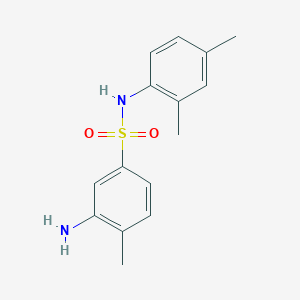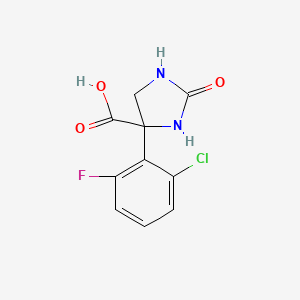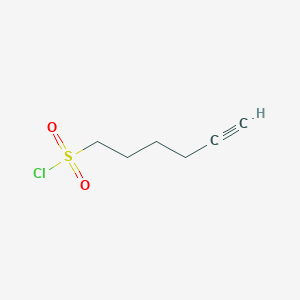
2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a chemically synthesized molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the furan ring, pyridazinone moiety, and benzenesulfonamide group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds, which can be used to infer potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions that can include heterocycle formation, functional group transformations, and carbon-carbon bond-forming reactions. The Diels-Alder reaction, as mentioned in the first paper, is a powerful tool in constructing aromatic rings with substituents, which could be a potential step in the synthesis of the difluoro compound if a furan derivative is used as a starting material . The second paper discusses the synthesis of benzenesulfonamides with high affinity for enzymes, which suggests that the sulfonamide group in the target compound could be introduced in a similar fashion, possibly through a substitution reaction .
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a benzenesulfonamide core with electron-withdrawing fluorine atoms that could influence the electronic properties of the molecule. The furan ring and the pyridazinone moiety would add to the complexity of the molecule, potentially affecting its three-dimensional conformation and the way it interacts with biological targets. The third paper provides insight into how fluorinated benzenesulfonamides bind to enzymes, which could be relevant for understanding the binding interactions of the target compound .
Chemical Reactions Analysis
The presence of multiple reactive functional groups in the compound suggests that it could participate in a variety of chemical reactions. The furan ring is known to undergo Diels-Alder reactions, as indicated in the first paper . The sulfonamide group could be involved in reactions with nucleophiles or electrophiles, depending on the reaction conditions, as seen in the synthesis of related compounds . The fluorine atoms could influence the reactivity of adjacent groups by stabilizing charged intermediates or by affecting the pKa of nearby acidic or basic groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms is known to increase the lipophilicity of molecules, which could affect their solubility and permeability across biological membranes . The heterocyclic components could contribute to the compound's ability to engage in hydrogen bonding and π-π interactions, which are important for binding to biological targets. The sulfonamide group is typically polar and can participate in hydrogen bonding, potentially affecting the solubility and crystallinity of the compound .
Applications De Recherche Scientifique
Therapeutic Applications in Pulmonary Conditions
One of the notable applications of closely related compounds involves the treatment of idiopathic pulmonary fibrosis and cough. Compounds similar to 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, specifically phosphatidylinositol 3-kinase inhibitors, have been claimed for their utility in treating these conditions. In vitro data support these claims, indicating a potential avenue for therapeutic application in pulmonary diseases (Norman, 2014).
Antimicrobial Activity
Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which bear structural similarities to the compound , has demonstrated antimicrobial properties. These compounds were synthesized and tested against various bacterial and fungal strains, showing promising antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Potential
A series of novel pyridazinone derivatives, which include the benzenesulfonamide moiety similar to the compound of interest, exhibited significant anticancer activity against various human cancer cell lines. Notably, one derivative displayed remarkable activity against leukemia and non-small cell lung cancer, suggesting these compounds' potential as leads for new anticancer agents (Rathish et al., 2012).
Unique Reactivity in Chemical Synthesis
In a study exploring the reactivity of difluorinated alkenoates with furans, it was found that the presence of fluorine atoms significantly influenced the reaction, facilitating high-yield products. This study highlights the unique reactivity of such fluorinated compounds, which could be leveraged in synthetic chemistry for developing new materials or drugs (Griffith et al., 2006).
Propriétés
IUPAC Name |
2,4-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4S/c17-11-3-5-15(12(18)10-11)26(23,24)19-7-8-21-16(22)6-4-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNAEDFDJZBFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)


![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)
![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)